molecular formula C3H9Cl2NO B601340 2-Amino-3-chloropropan-1-ol hydrochloride CAS No. 54798-73-1

2-Amino-3-chloropropan-1-ol hydrochloride

Cat. No.: B601340
CAS No.: 54798-73-1
M. Wt: 146.02
InChI Key:
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Description

2-Amino-3-chloropropan-1-ol hydrochloride is a chemical compound with the molecular formula C3H9Cl2NO. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. This compound is known for its role as an impurity in the antibiotic Linezolid, which is effective against Gram-positive bacteria.

Scientific Research Applications

2-Amino-3-chloropropan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Acts as a standard substance in laboratories to detect impurities in synthetic products.

    Medicine: Serves as an impurity standard for the antibiotic Linezolid, aiding in the quality control of pharmaceutical products.

    Industry: Utilized in the production of high-purity reagents and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloropropan-1-ol hydrochloride typically involves the reaction of 3-chloro-1-propanol with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloropropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with acids to form salts.

    Addition Reactions: It can react with aldehydes and ketones to form addition products.

Common Reagents and Conditions

Common reagents used in these reactions include acids, aldehydes, and ketones. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include salts and addition products, which can be further utilized in various synthetic applications.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloropropan-1-ol hydrochloride involves its interaction with various molecular targets and pathways. As an intermediate, it participates in the formation of more complex molecules through substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-chloropropan-2-ol hydrochloride: Similar in structure but differs in the position of the amino and hydroxyl groups.

    2-Amino-3-chloropropan-1-ol: The non-hydrochloride form of the compound.

Uniqueness

2-Amino-3-chloropropan-1-ol hydrochloride is unique due to its specific structural configuration, which makes it particularly useful as an intermediate in the synthesis of various organic compounds and as an impurity standard in pharmaceutical applications.

Properties

IUPAC Name

2-amino-3-chloropropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHNYWJQMBIRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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